![molecular formula C22H18N6S B2771412 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956755-42-3](/img/structure/B2771412.png)
3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a triazole derivative notable for its intricate chemical structure, which includes both phenyl and pyrazolyl groups. This compound, known for its stability and diverse reactivity, serves as an intriguing subject in various fields such as organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic routes for 3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole typically involve multi-step organic synthesis. One common approach includes the cyclization of appropriate intermediates under specific conditions. Here’s an example of a synthesis route:
Intermediate Formation
Synthesis starts with the formation of a pyrazolyl intermediate via the reaction between a hydrazine derivative and an alpha-beta unsaturated ketone.
Cyclization Reaction
The intermediate is then subjected to cyclization with a phenylisothiocyanate to form the triazole core.
Methylsulfanyl Substitution
Finally, a nucleophilic substitution reaction is conducted to introduce the methylsulfanyl group.
Industrial production may employ similar routes but optimized for yield and cost efficiency, often involving catalytic processes or continuous-flow reactors to scale up production.
化学反应分析
This compound can undergo various types of reactions:
Oxidation
It can be oxidized using oxidizing agents like hydrogen peroxide to introduce sulfone or sulfoxide functionalities.
Reduction
Reduction can be achieved using reagents such as lithium aluminium hydride, leading to the formation of the corresponding alcohols or amines.
Substitution
Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or aryl halides to introduce different functional groups.
Major products from these reactions include modified triazoles with different substituents, enhancing its utility in synthetic chemistry.
科学研究应用
3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole finds applications in several research areas:
Chemistry
Used as a building block for synthesizing complex organic molecules, especially heterocycles.
Biology
Investigated for its potential as an enzyme inhibitor and binding agent due to its stable structure.
Medicine
Explored for its antimicrobial and anticancer properties. Its triazole core is a common motif in drug design.
Industry
Used in the production of specialized polymers and materials due to its thermal stability and electronic properties.
作用机制
In medicinal chemistry, this compound’s mechanism of action often involves the inhibition of specific enzymes or proteins. For instance, its binding to the active site of enzymes, preventing the substrate from accessing the site, thus inhibiting enzyme activity. The phenyl and pyrazolyl groups are crucial for this binding interaction, enhancing its efficacy.
相似化合物的比较
3-(Methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole stands out due to its unique combination of functional groups:
Similar Compounds
1,2,4-triazole derivatives like 3-(methylthio)-1,2,4-triazole or pyrazole-containing compounds.
Uniqueness
The presence of both a pyrazolyl and a methylsulfanyl group makes it unique in terms of reactivity and stability.
There you have it—a detailed exploration of this compound. Fascinating stuff, isn't it?
属性
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6S/c1-29-22-25-24-20(27(22)17-10-4-2-5-11-17)19-16-23-28(18-12-6-3-7-13-18)21(19)26-14-8-9-15-26/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLZKGBHZVMAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
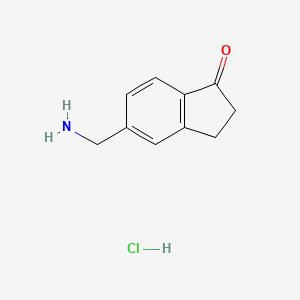
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)
![2-Cyclohexyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2771332.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2771335.png)
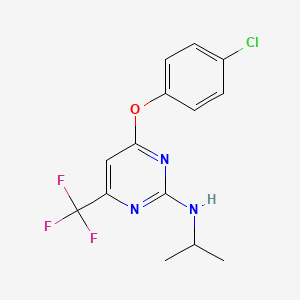
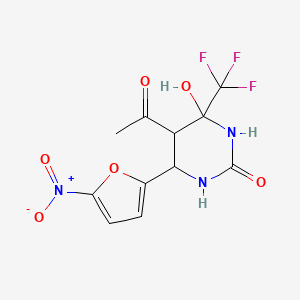
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2771339.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2771342.png)
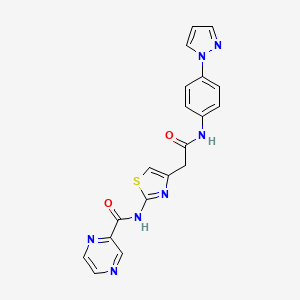
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)
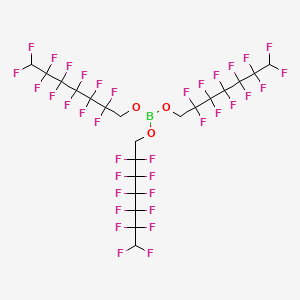
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)
